

Immunological Response to [SER140]-PLP(139-151) Immunization: A Technical Guide

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Compound of Interest		
Compound Name:	[SER140]-PLP(139-151)	
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Introduction

[SER140]-PLP(139-151) is a synthetic analog of the myelin proteolipid protein (PLP) peptide 139-151, a well-established encephalitogenic determinant in the SJL/J mouse model of experimental autoimmune encephalomyelitis (EAE), which serves as a key animal model for multiple sclerosis. In this analog, the native cysteine residue at position 140 is substituted with serine. This substitution enhances the peptide's stability without compromising its antigenic properties. Immunization with [SER140]-PLP(139-151) induces a robust autoimmune response, leading to the development of EAE. This guide provides an in-depth overview of the immunological sequelae following immunization with this altered peptide ligand, focusing on the cellular and molecular responses.

Data Presentation: Quantitative Immunological Parameters

The following tables summarize the key quantitative data regarding the immunological response to PLP(139-151) immunization. It is important to note that direct comparative studies quantifying the response to [SER140]-PLP(139-151) versus the wild-type peptide are not extensively available in the public domain. The data presented here is compiled from studies investigating the general response to PLP(139-151) in susceptible mouse strains.



Table 1: T-Cell Proliferation in Response to PLP(139-151) Restimulation

Mouse Strain	Antigen	Stimulation Index (SI)	Reference
SJL/J (Susceptible)	PLP(139-151)	12.3 (± 9.6)	[1]
BALB/c (Resistant)	PLP(139-151)	1.9 (± 1.4)	[1]

Stimulation Index (SI) is a measure of T-cell proliferation in response to an antigen.

Table 2: Cytokine Profile of Splenocytes Following PLP(139-151) Immunization and Restimulation

Mouse Strain	Cytokine	Concentration (pg/mL)	Notes	Reference
SJL/J	IFN-γ	Detected	Indicates a Th1 response.	[2]
SJL/J	IL-4	Not Detected	[2]	
SJL/J	IL-10	Not Detected	[2]	
SJL/J	IL-17	Detected	Indicates a Th17 response.	[1]

Cytokine levels are typically measured by ELISA or multiplex assays from the supernatant of cultured splenocytes restimulated with the peptide.

Table 3: Antibody Response to PLP(139-151) Immunization



Mouse Strain	Antibody Isotype	Detection Status	Reference
SJL/J (Susceptible)	Anti-PLP(139-151) IgM	Detected	[1]
SJL/J (Susceptible)	Anti-PLP(139-151) IgG	Detected	[1]
BALB/c (Resistant)	Anti-PLP(139-151) IgM	Detected	[1]
BALB/c (Resistant)	Anti-PLP(139-151) IgG	Not Detected	[1]

Experimental Protocols

Protocol 1: Induction of EAE in SJL/J Mice with [SER140]-PLP(139-151)

This protocol outlines the standard procedure for inducing EAE in susceptible SJL/J mice.

Materials:

- [SER140]-PLP(139-151) peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Pertussis toxin (optional, for enhancing disease severity)
- Sterile phosphate-buffered saline (PBS)
- SJL/J mice (female, 6-8 weeks old)
- Syringes and needles

Procedure:

• Peptide Emulsion Preparation: Prepare an emulsion of [SER140]-PLP(139-151) in CFA. A common concentration is 1-2 mg/mL of peptide in the final emulsion. Ensure the emulsion is



stable (a drop placed on water should not disperse).

- Immunization: Anesthetize the mice. Inject 100 μ L of the emulsion subcutaneously, distributed over two sites on the flank.
- Pertussis Toxin Administration (Optional): If used, administer pertussis toxin intraperitoneally
 on the day of immunization and/or 48 hours later. The dose should be optimized for the
 specific batch of toxin.
- Monitoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Use a standardized scoring system (e.g., 0 = no disease, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

Protocol 2: In Vitro T-Cell Recall Assay

This protocol is used to assess the T-cell response to the immunizing peptide.

Materials:

- Spleens from immunized and control mice
- RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics
- [SER140]-PLP(139-151) peptide
- 96-well cell culture plates
- Cell proliferation assay kit (e.g., BrdU or [3H]-thymidine incorporation)
- Cytokine analysis kits (ELISA or multiplex assay)

Procedure:

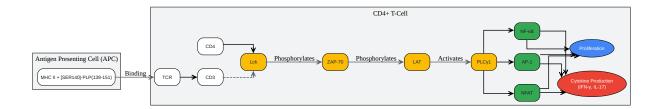
- Splenocyte Isolation: At a desired time point post-immunization (e.g., day 10-14), humanely euthanize the mice and aseptically remove the spleens.
- Cell Culture: Prepare single-cell suspensions of splenocytes. Plate the cells in 96-well plates at a density of 2-5 x 10⁵ cells/well.



- Antigen Restimulation: Add [SER140]-PLP(139-151) peptide to the wells at various concentrations (e.g., 1, 10, 20 μg/mL). Include a no-antigen control.
- Incubation: Culture the cells for 72 hours at 37°C in a humidified CO2 incubator.
- Proliferation Assay: For the last 18-24 hours of culture, add the proliferation label (e.g., BrdU or [³H]-thymidine). Measure the incorporation of the label according to the manufacturer's instructions.
- Cytokine Analysis: Collect the culture supernatants before adding the proliferation label.
 Analyze the levels of key cytokines (e.g., IFN-y, IL-4, IL-10, IL-17) using ELISA or a multiplex assay.

Signaling Pathways and Experimental Workflows

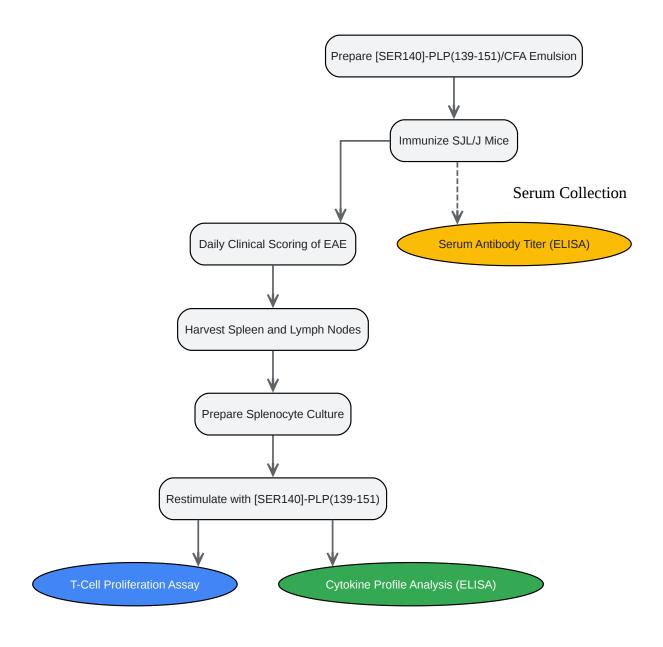
The immunological response to **[SER140]-PLP(139-151)** is initiated by the interaction of the peptide, presented by antigen-presenting cells (APCs) on MHC class II molecules, with the T-cell receptor (TCR) on CD4+ T-cells. As an altered peptide ligand, **[SER140]-PLP(139-151)** may modulate the strength and quality of the TCR signal, influencing the subsequent T-cell differentiation and effector function.



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Caption: TCR signaling cascade initiated by [SER140]-PLP(139-151).



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Caption: Experimental workflow for EAE induction and analysis.



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